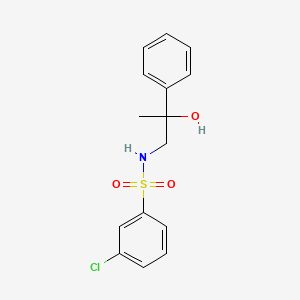

3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide” is a chemical compound. It is a derivative of benzenesulfonamide , a class of compounds known for their wide range of biological applications .

Chemical Reactions Analysis

Benzenesulfonamide derivatives, including “3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide”, may undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions .Applications De Recherche Scientifique

Pharmaceutical Development

This compound is a benzenesulfonamide derivative, a class known for its pharmaceutical applications. Benzenesulfonamide derivatives have been explored for their potential in creating new medications due to their unique biological activities. For instance, they are investigated for their role in the synthesis of heterocycles, which are core structures in many drugs .

Anticancer Research

Specific derivatives of benzenesulfonamides, such as 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides, have shown promise in anticancer research. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth, particularly in HeLa, HCT-116, and MCF-7 cell lines .

Apoptosis Induction

Continuing from the anticancer potential, certain benzenesulfonamide derivatives have been found to induce apoptosis in cancer cells. This is a critical mechanism for anticancer drugs as it triggers programmed cell death, which is essential in controlling cancer proliferation .

Metabolic Stability Studies

The metabolic stability of benzenesulfonamide derivatives is also a significant area of study. Understanding how these compounds metabolize in the human body can inform their development as drugs, ensuring they remain effective and safe for therapeutic use .

Synthesis of Fused Ring Systems

Benzenesulfonamide derivatives are valuable in synthetic chemistry for creating fused ring systems. These structures are prevalent in various natural and synthetic compounds with diverse biological and pharmacological activities .

Laboratory Synthesis and Rubber Production

The core structure of benzene, which is part of the benzenesulfonamide derivatives, is crucial in laboratory synthesis. It’s also used in industrial applications such as the production of rubber, showcasing the versatility of this compound beyond just pharmaceuticals .

Orientations Futures

The future directions for “3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide” and similar compounds could involve further exploration of their potential biological activities, such as their anticancer properties . More research is needed to fully understand their mechanisms of action and potential applications in medicine.

Mécanisme D'action

Target of Action

The primary target of 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors .

Mode of Action

3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide acts as an inhibitor of CA IX . By inhibiting CA IX, the compound interferes with the enzyme’s ability to maintain pH homeostasis within the tumor microenvironment, which is crucial for tumor cell survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, a phenomenon known as the Warburg effect. By inhibiting CA IX, the compound disrupts this metabolic shift, leading to a decrease in tumor cell proliferation .

Result of Action

The compound has shown significant anti-proliferative activity against certain cancer cell lines . For instance, it has demonstrated a potent inhibitory effect against the triple-negative breast cancer cell line MDA-MB-231 and the breast cancer cell line MCF-7 . Moreover, it has been found to induce apoptosis in MDA-MB-231 cells .

Propriétés

IUPAC Name |

3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-15(18,12-6-3-2-4-7-12)11-17-21(19,20)14-9-5-8-13(16)10-14/h2-10,17-18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVLBCNFSUISKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)

![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)

![4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886782.png)

![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)

![4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2886792.png)